molecular formula C13H12N2O B7476778 N-cyclopropylquinoline-5-carboxamide

N-cyclopropylquinoline-5-carboxamide

Cat. No. B7476778
M. Wt: 212.25 g/mol
InChI Key: ACACJOHNOJCCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropylquinoline-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of quinoline derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N-cyclopropylquinoline-5-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in inflammation and cancer.
Biochemical and physiological effects:
N-cyclopropylquinoline-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, the compound has been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopropylquinoline-5-carboxamide in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, which makes it a suitable candidate for testing in various biological assays. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-cyclopropylquinoline-5-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to test the compound in animal models to evaluate its efficacy and safety in vivo. Additionally, the compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, the compound can be tested in combination with other drugs to evaluate its synergistic effects.
Conclusion:
N-cyclopropylquinoline-5-carboxamide is a promising chemical compound that has shown potential as a therapeutic agent. Its anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties make it a suitable candidate for further research. The synthesis method is well-established, and the compound has been extensively studied for its biological activities. Future research on this compound can lead to the development of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-cyclopropylquinoline-5-carboxamide involves the reaction of cyclopropylamine with 2-chloroquinoline-5-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the pure compound. This method has been reported in various research articles and has been found to yield the desired product with high purity.

Scientific Research Applications

N-cyclopropylquinoline-5-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been found to be effective against bacterial and viral infections.

properties

IUPAC Name

N-cyclopropylquinoline-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13(15-9-6-7-9)11-3-1-5-12-10(11)4-2-8-14-12/h1-5,8-9H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACACJOHNOJCCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C3C=CC=NC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropylquinoline-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.